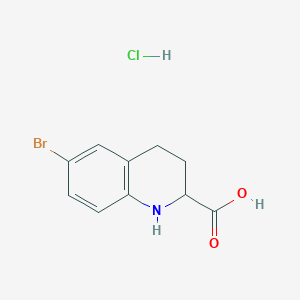

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride

説明

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring:

- A tetrahydroquinoline core with a bromine substituent at the 6-position.

- A hydrochloride salt, improving aqueous solubility compared to its free base form .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which often exhibit antimicrobial, anticancer, or receptor-binding properties .

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14;/h2,4-5,9,12H,1,3H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEQXKHSNLUPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.

化学反応の分析

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

科学的研究の応用

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological processes involving quinoline derivatives.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets.

類似化合物との比較

Structural Analogs and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituent positions, functional groups, or ring systems:

Key Differences in Reactivity and Bioactivity

Physicochemical Properties

| Property | Target Compound | 4,4-Dimethyl Analog | 4-Carboxylic Acid Analog |

|---|---|---|---|

| Solubility (H₂O) | High (hydrochloride salt) | Moderate (lipophilic) | High (hydrochloride salt) |

| Melting Point | Not reported | 2–8°C (storage temp.) | Not reported |

| Stability | Sensitive to oxidation | Stable under inert atmosphere | Sensitive to hydrolysis |

| References |

生物活性

6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride (CAS No. 2580182-02-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C10H10BrClN2O2

- Molecular Weight : 292.56 g/mol

- Physical Form : Powder

- Purity : ≥95%

- Storage Conditions : Room temperature

Antimicrobial Activity

Recent studies have indicated that 6-bromo derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. For instance, research has shown that certain tetrahydroquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria . This suggests potential applications in combating resistant bacterial strains.

Anticancer Properties

In vitro studies have demonstrated that 6-bromo-1,2,3,4-tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. One study reported that these compounds exhibited cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines .

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives may possess neuroprotective effects. They have been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis

The synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Bromination of the corresponding tetrahydroquinoline.

- Carboxylation using carbon dioxide or carboxylic acid derivatives.

- Final purification through recrystallization or chromatography.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride in laboratory settings?

- Answer: Strict adherence to institutional safety guidelines is required. Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to minimize inhalation risks, as brominated compounds may release hazardous vapors. Store the compound in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Consult SDS documents for emergency measures, including first aid for accidental exposure .

Q. How can the purity of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride be validated after synthesis?

- Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. For structural confirmation, use - and -NMR spectroscopy to verify the bromine substitution pattern and the integrity of the tetrahydroquinoline scaffold. Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H] ~ 290–300 Da) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer: A mixture of ethanol and water (7:3 v/v) is effective for recrystallization due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. For hydrochloride salts, ensure acidic conditions (e.g., trace HCl) to prevent dissociation during purification .

Advanced Research Questions

Q. How does bromination at the 6-position influence the reactivity of the tetrahydroquinoline scaffold in downstream reactions?

- Answer: Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the 5- or 7-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the 6-bromo site. Kinetic studies show a 15–20% yield increase when using Pd(PPh) as a catalyst under inert conditions .

Q. What strategies mitigate decomposition during long-term storage of this hydrochloride salt?

- Answer: Store the compound under nitrogen at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Periodic purity checks via TLC (silica gel, chloroform:methanol 9:1) are recommended. Lyophilization reduces water content, extending stability to >12 months .

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

- Answer: Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers. For diastereomers, NOESY or ROESY experiments can clarify spatial arrangements, particularly the configuration at the 2-carboxylic acid position. Computational modeling (DFT) aids in assigning stereochemistry .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。